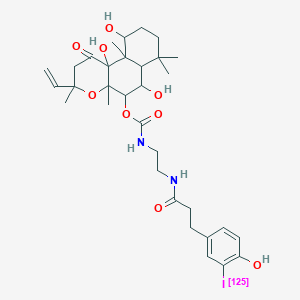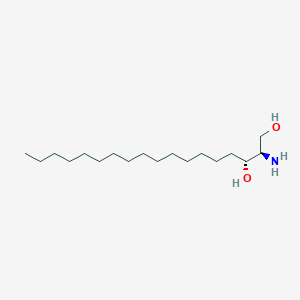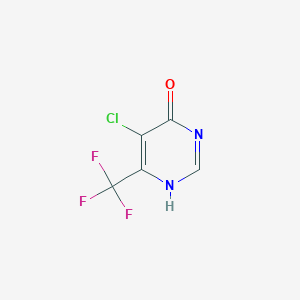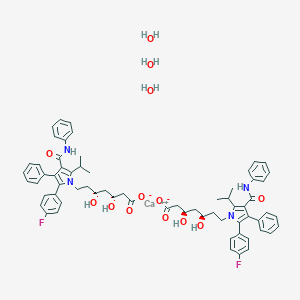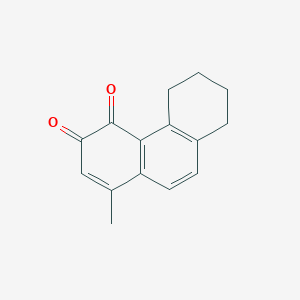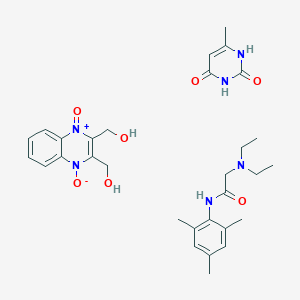
Dioxicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioxicol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Dioxicol is a synthetic compound that is produced by the reaction of two chemicals, namely, 2,4-dinitrophenol and 4-chlororesorcinol. This compound has been extensively studied for its unique properties, which make it a valuable tool for scientific research.
作用机制
Dioxicol works by inhibiting the activity of certain enzymes, such as ATP synthase and cytochrome oxidase. These enzymes play a crucial role in the production of ATP, which is the primary source of energy for cells. By inhibiting these enzymes, Dioxicol disrupts cellular energy production, leading to cell death.
生化和生理效应
Dioxicol has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which are implicated in various diseases, such as cancer and neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of Dioxicol is its versatility. It can be used in a variety of scientific research applications, from organic chemistry to cell biology. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for many labs. However, Dioxicol is also highly toxic and can be dangerous if mishandled. It is important for researchers to take appropriate safety precautions when working with this compound.
未来方向
There are many potential future directions for research involving Dioxicol. One area of interest is its potential as an anti-cancer agent. Studies have shown that Dioxicol can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another potential application is in the development of new drugs for neurodegenerative disorders, such as Alzheimer's disease. Dioxicol has been shown to reduce the production of reactive oxygen species, which are implicated in the development of these diseases. Overall, Dioxicol is a versatile and valuable tool for scientific research, with many potential applications in the future.
合成方法
The synthesis of Dioxicol involves the reaction of 2,4-dinitrophenol and 4-chlororesorcinol. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting compound is then purified using various techniques, such as recrystallization or chromatography.
科学研究应用
Dioxicol has a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Dioxicol is also used as a staining agent in microscopy, allowing researchers to visualize specific structures within cells and tissues.
属性
CAS 编号 |
127060-79-1 |
|---|---|
产品名称 |
Dioxicol |
分子式 |
C30H40N6O7 |
分子量 |
596.7 g/mol |
IUPAC 名称 |
2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;[3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol;6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H24N2O.C10H10N2O4.C5H6N2O2/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15;1-3-2-4(8)7-5(9)6-3/h8-9H,6-7,10H2,1-5H3,(H,16,18);1-4,13-14H,5-6H2;2H,1H3,(H2,6,7,8,9) |
InChI 键 |
GVPBXLMJFSPIMB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.CC1=CC(=O)NC(=O)N1.C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-] |
规范 SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.CC1=CC(=O)NC(=O)N1.C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-] |
其他 CAS 编号 |
127060-79-1 |
同义词 |
dioxicol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



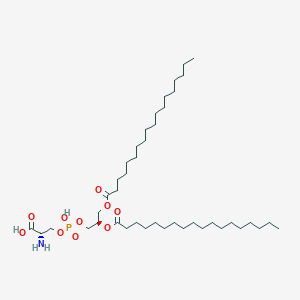
![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
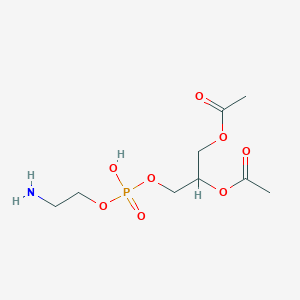
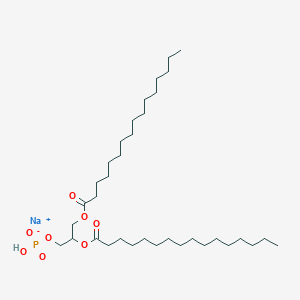
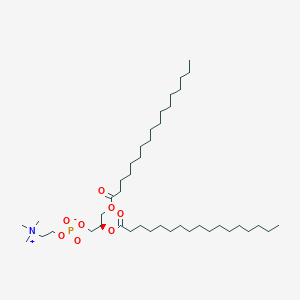
![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
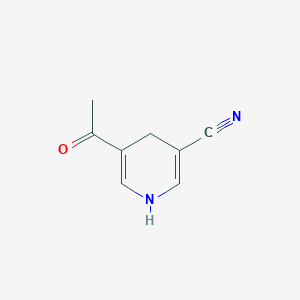
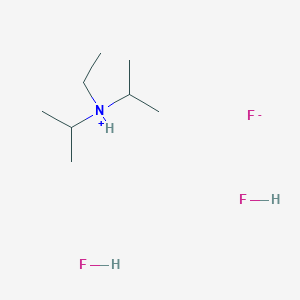
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
